Methopromazine
Overview
Description
Methopromazine, also known as Methoxypromazine, Neoproma, Tenton, Tentone, and 2-methoxypromazine, is a molecule with the formula C18H22N2OS . It is used in the treatment of various mental and emotional disorders .
Synthesis Analysis
A two-step synthesis of phenothiazines, a class of compounds to which Methopromazine belongs, has been developed using a dual-catalytic ortho-thioarylation reaction of anilines as the key step . The dual catalytic thioarylation and copper(I)-catalysed cyclisation approach was used for the four-step synthesis of methopromazine .
Molecular Structure Analysis
Methopromazine has a molecular weight of 314.4 g/mol . Its InChI Key is BRABPYPSZVCCLR-UHFFFAOYSA-N . The Methopromazine molecule contains a total of 46 bond(s). There are 24 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfide(s) .
Physical And Chemical Properties Analysis
Methopromazine has a density of 1.1±0.1 g/cm3, a boiling point of 461.8±45.0 °C at 760 mmHg, and a flash point of 233.1±28.7 °C . It has a molar refractivity of 94.5±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 275.0±3.0 cm3 .
Scientific Research Applications
Neurological Effects
Methopromazine, along with chlorpromazine, has been studied for its effects on the electrical activity of the brain. In a study on cats, both drugs were found to produce ataxia and indifference, alongside slow and irregular brain waves. Methopromazine's effects were less marked than those of chlorpromazine. Both drugs also blocked the effects on behavior and electrical activity normally observed with amphetamine and LSD 25. The study suggested that chlorpromazine and potentially methopromazine may have a depressant action on the brain stem reticular system, possibly related to anti-adrenaline properties (Bradley & Hance, 1957).
Synthesis and Pharmaceutical Applications
Recent research has developed a two-step synthesis of phenothiazines, crucial in producing methopromazine. This synthesis involves a dual-catalytic ortho-thioarylation reaction of anilines and cyclization to produce phenothiazines. This method was specifically applied to synthesize methopromazine, a neuroleptic agent with antipsychotic activity (Dodds, Puddu, & Sutherland, 2022).
Treatment of Schizophrenia
Methopromazine has been compared with other phenothiazine derivatives for the treatment of schizophrenia. Early controlled trials confirmed the effectiveness of phenothiazine derivatives, including methopromazine, in treating chronic patients. However, there is evidence suggesting methopromazine might be less active than chlorpromazine hydrochloride in optimal therapeutic activity (Hurst, 1960).
Treatment of Fibromyalgia
An open-label study assessed levopromazine (methotrimeprazine) as an add-on therapy in fibromyalgia management. The study found that while levopromazine improved sleep quality, it did not significantly reduce pain intensity or other fibromyalgia symptoms. This suggests limited effectiveness of methopromazine in fibromyalgia treatment (Rico-Villademoros et al., 2009).
Future Directions
The future directions of Methopromazine could involve improving drug bioavailability, providing controlled release of therapeutics, and enabling drug targeting to the central nervous system (CNS) . Next-generation delivery approaches such as environmentally-controlled release and interval/sequential drug release could also be explored .
properties
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRABPYPSZVCCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3403-42-7 (maleate[1:1]) | |
Record name | Methopromazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90209843 | |
Record name | Methoxypromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methopromazine | |
CAS RN |
61-01-8 | |
Record name | 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methopromazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxypromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methopromazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6F645Q9HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.